molecular formula C27H27N3O3 B2982881 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 890633-75-7

4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2982881
CAS No.: 890633-75-7
M. Wt: 441.531
InChI Key: SXUWXMUMUMTFPF-UHFFFAOYSA-N
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Description

4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 2-(2-methoxyphenoxy)ethyl Group: This step often involves nucleophilic substitution reactions where the benzimidazole core reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The final step involves cyclization reactions where the intermediate product is treated with reagents that facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes or receptors.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific pathways in diseases such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.

Uniqueness: 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is unique due to its combined structural features of benzimidazole and pyrrolidinone, which may confer distinct biological activities and therapeutic potential compared to other compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-3-5-11-22(19)30-18-20(17-26(30)31)27-28-21-10-4-6-12-23(21)29(27)15-16-33-25-14-8-7-13-24(25)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUWXMUMUMTFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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